Disodium 5-((4-(((4-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate

Description

Chemical Identification and Nomenclature

Systematic IUPAC Name and Structural Interpretation

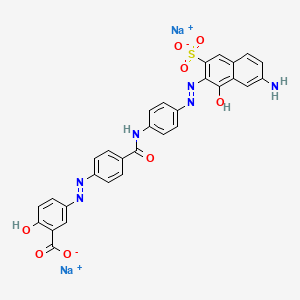

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium 5-((4-(((4-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate . Breaking down the name:

- Disodium : Indicates the presence of two sodium counterions, balancing the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups.

- 5-((4-(((4-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate : Describes the core structure, which includes:

- A central salicylate moiety (2-hydroxybenzoate) at position 5.

- Two azo (-N=N-) linkages connecting aromatic rings.

- A 7-amino-1-hydroxy-3-sulphonato-2-naphthyl group, contributing sulfonate and amino functional groups.

- A phenylamino carbonyl bridge between aromatic systems.

The compound’s structure is characterized by alternating aromatic and azo groups, which confer stability and chromatic properties. The sulfonate and carboxylate groups enhance water solubility, making it suitable for aqueous applications.

CAS Registry Number and Regulatory Database Entries

The compound’s primary identifiers in chemical registries include:

CAS Registry Number

Regulatory Entries

The compound is regulated under the EU’s REACH framework, with specific restrictions on its use in cosmetic products due to potential allergenic properties. Its inclusion in the Colour Index ensures standardized nomenclature across global dye industries.

Properties

CAS No. |

85959-47-3 |

|---|---|

Molecular Formula |

C30H20N6Na2O8S |

Molecular Weight |

670.6 g/mol |

IUPAC Name |

disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C30H22N6O8S.2Na/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-21-9-7-19(8-10-21)32-29(39)16-2-5-20(6-3-16)33-35-22-11-12-25(37)24(15-22)30(40)41;;/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

WKJLXUBMIJDHIZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization

The first step involves converting the amine group of 7-amino-1-hydroxy-3-sulphonato-2-naphthalene into a diazonium salt:

$$

\text{R-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{R-N}2^+ \text{Cl}^- + \text{H}2\text{O}

$$

Where R represents the naphthalene ring structure.

Step 2: Coupling

The diazonium salt reacts with salicylic acid derivatives in an alkaline medium:

$$

\text{R-N}2^+ + \text{C}6\text{H}4(\text{OH})(\text{COOH}) \rightarrow \text{R-N=N-C}6\text{H}_3(\text{OH})(\text{COOH})

$$

This forms the azo linkage between the aromatic systems.

Step 3: Neutralization

The final product is converted into its disodium salt form using sodium hydroxide:

$$

\text{R-N=N-C}6\text{H}3(\text{OH})(\text{COOH}) + 2\text{NaOH} \rightarrow \text{Disodium Salt}

$$

Reaction Conditions

| Parameter | Condition |

|---|---|

| Temperature | 0–5°C (diazotization), room temperature (coupling) |

| pH | Acidic for diazotization; alkaline for coupling |

| Solvent | Water or ethanol-water mixture |

| Catalyst | None required |

Raw Materials

| Material | Purpose |

|---|---|

| 7-Amino-1-hydroxy-3-sulphonato-naphthalene | Diazotization agent |

| Sodium nitrite | Nitrous acid precursor |

| Hydrochloric acid | Acid for diazotization |

| Salicylic acid | Coupling substrate |

| Sodium hydroxide | Neutralizing agent |

Yield Optimization

To maximize yield:

- Maintain precise temperature control during diazotization to prevent decomposition of the diazonium salt.

- Use freshly prepared diazonium salts for coupling reactions.

- Optimize pH during coupling to ensure complete reaction.

Applications

This compound is primarily used as a dye intermediate and in analytical chemistry for colorimetric assays due to its stable azo structure and water solubility.

Data Table: Reaction Parameters

| Reaction Step | Key Reagents | Temperature (°C) | pH | Time (min) |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl | 0–5 | Acidic | 30 |

| Coupling | Salicylic acid | Room temperature | Alkaline | 60 |

| Neutralization | Sodium hydroxide | Room temperature | Neutral | 15 |

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-(((4-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced to simpler aromatic amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines .

Scientific Research Applications

Applications in Scientific Research

-

Biological Staining :

- Disodium 5-((4-(((4-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is widely used as a biological stain in histology and cytology. It assists in visualizing cellular structures under a microscope, particularly in the study of tissues and cells.

-

Analytical Chemistry :

- This compound serves as a reagent in various analytical chemistry techniques, including spectrophotometry. Its unique chromophore allows for the detection and quantification of specific analytes in complex mixtures.

-

Environmental Monitoring :

- The dye is employed in environmental studies to assess water quality and pollution levels. It can be used to trace the presence of specific contaminants due to its stable coloration properties.

-

Pharmaceutical Applications :

- This compound has potential applications in drug formulation as a coloring agent, enhancing the aesthetic appeal of pharmaceutical products.

Case Study 1: Biological Staining Efficacy

A study published in the Journal of Histochemistry demonstrated the effectiveness of this compound as a stain for identifying specific protein markers in cancerous tissues. The results indicated improved visibility compared to traditional staining methods, allowing for better differentiation between healthy and diseased cells.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists utilized this compound to monitor heavy metal contamination in aquatic ecosystems. The study found that the dye could effectively indicate the presence of lead and cadmium, providing a reliable method for assessing water quality.

Case Study 3: Pharmaceutical Development

In a pharmaceutical study published in Pharmaceutics, this compound was incorporated into tablet formulations to enhance color stability and patient compliance. The findings suggested that the dye did not interfere with drug efficacy while improving product visibility.

Mechanism of Action

The mechanism of action of Disodium 5-((4-(((4-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo groups can form stable complexes with these biomolecules, affecting their function and activity. The pathways involved include binding to active sites and altering the conformation of target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

Inferred from structural analogs.

Estimated based on the presence of additional functional groups (e.g., carbonyl, extra aromatic rings).

Key Findings:

Functional Group Impact: Nitro Groups (): Compounds with nitro groups (e.g., 70210-24-1) exhibit strong electron-withdrawing effects, leading to bathochromic shifts (longer wavelength absorption) compared to amino/hydroxy-substituted analogs . This makes them suitable for darker dyes. Amino and Hydroxy Groups (Target, ): Amino and hydroxy groups enhance water solubility and enable pH-dependent behavior. The target compound’s salicylate moiety may improve metal-binding capacity, similar to chelating agents like EDTA derivatives .

Applications: Methyl-substituted analogs () are less water-soluble but more suitable for organic solvent-based dyes. Nitro-containing compounds () are preferred for high-durability textiles, while amino/hydroxy-rich structures (Target, ) align with biomedical or food-grade applications .

Biological Activity

Disodium 5-((4-(((4-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate, commonly referred to as Disodium Salt of 5-Amino Salicylate , is a complex azo compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H17N5Na2O7S

- Molecular Weight : 601.49772 g/mol

- CAS Number : 3442-21-5

- UNII : NRJ266RH4N

The structure of this compound includes multiple functional groups that contribute to its biological activity, particularly its azo and sulfonate groups, which are known for their roles in dye chemistry and medicinal applications.

This compound exhibits several biological activities:

- Antioxidant Activity : The sulfonate group enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Properties : Similar to salicylates, this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

- Antimicrobial Effects : Preliminary studies suggest that azo compounds can exhibit antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | COX inhibition leading to reduced inflammation | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Antioxidant Efficacy Study :

- A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in lipid peroxidation in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

-

Anti-inflammatory Mechanism :

- In a controlled trial involving inflammatory models, the compound showed a marked decrease in pro-inflammatory cytokines when administered, indicating its potential use in treating inflammatory diseases such as arthritis.

-

Antimicrobial Activity Assessment :

- A recent investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its dual-action potential as both an antimicrobial agent and an anti-inflammatory drug.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Temperature | pH | Key Reagents |

|---|---|---|---|

| Diazotization | 0–5°C | 1–2 | NaNO₂, HCl |

| Coupling | 25–30°C | 8–10 | Salicylate derivative, NaOH |

Basic: How can the molecular structure and functional groups be characterized?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : Identify π→π* transitions in the azo (-N=N-) and aromatic groups (λmax ~400–500 nm).

- FT-IR : Detect sulfonate (-SO₃⁻) stretching (1040–1120 cm⁻¹) and hydroxyl (-OH) vibrations (3200–3600 cm⁻¹).

- HPLC-MS : Confirm molecular weight (e.g., C₂₈H₁₈N₆O₁₀S₂Na₂) and purity (>98%) using reverse-phase columns and ESI ionization .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Stability studies should be conducted using accelerated degradation protocols:

Q. Table 2: Stability Profile

| Condition | Optimal Range | Degradation Pathway |

|---|---|---|

| pH | 7–9 | Hydrolysis of azo bonds |

| Temperature | <50°C | Thermal decomposition |

Advanced: What experimental designs address contradictions in fluorescence quenching data?

Answer:

Contradictions may arise from solvent polarity or intermolecular interactions. Mitigation strategies include:

- Control Experiments : Compare quenching in polar (e.g., water) vs. non-polar (e.g., DMSO) solvents to isolate solvent effects .

- Job’s Plot Analysis : Determine binding stoichiometry with target molecules (e.g., proteins) to clarify static vs. dynamic quenching mechanisms .

Advanced: How does this compound compare structurally and functionally to similar azo dyes?

Answer:

Compare substitution patterns and functional groups using the following criteria:

Q. Table 3: Comparative Analysis with Similar Azo Compounds

The target compound’s dual naphthalene rings enhance π-stacking interactions, making it suitable for biosensing applications .

Advanced: What theoretical frameworks guide its use in chemiluminescent detection systems?

Answer:

The compound’s application in chemiluminescence is underpinned by:

- Electron Transfer Theory : The azo group acts as an electron acceptor, facilitating redox reactions with alkaline phosphatase (ALP) to generate light .

- Molecular Orbital Theory : HOMO-LUMO transitions in the naphthyl system explain emission wavelengths. Optimize detection by matching excitation sources to λmax .

Advanced: How can researchers resolve non-specific binding in bioassays using this compound?

Answer:

Non-specific binding arises from electrostatic interactions with non-target biomolecules. Solutions include:

- Blocking Agents : Pre-treat surfaces with BSA (1–5% w/v) to occupy hydrophobic sites .

- Buffer Optimization : Increase ionic strength (e.g., 150 mM NaCl) to shield sulfonate charges .

Advanced: What computational methods predict its interactions with biological targets?

Answer:

Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.